molecular formula C12H13FN2 B8669184 C-(1-(3-fluoro-benzyl)-1H-pyrrol-3-yl)-methylamine

C-(1-(3-fluoro-benzyl)-1H-pyrrol-3-yl)-methylamine

Cat. No. B8669184
M. Wt: 204.24 g/mol
InChI Key: BSRCETUEQFZEOA-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

7N Ammonia/methanol (40 mL) and Raney nickel (2 g) were added to 1-(3-fluoro-benzyl)-1H-pyrrole-3-carbaldehyde described in Preparation Example 58 (1.0 g, 4.9 mmol), and the solution was stirred for 18 hours under hydrogen atmosphere at room temperature. The catalyst was removed by filtering through Celite pad, then, NH silica gel was added to the filtrate, the solvent was evaporated in vacuo for adsorption, purification by NH silica gel column chromatography (hexane:ethyl acetate=2:1, then 1:1, then ethyl acetate) was carried out, and the title compound (530 mg, 2.5 mmol, 53.0%) was obtained as a brown oil.
[Compound]
Name
Example 58
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[CH2:5][N:6]1[CH:10]=[CH:9][C:8]([CH:11]=O)=[CH:7]1.[NH3:16].CO>[Ni]>[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[CH2:5][N:6]1[CH:10]=[CH:9][C:8]([CH2:11][NH2:16])=[CH:7]1 |f:1.2|

Inputs

Step One
Name
Example 58
Quantity
1 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CN2C=C(C=C2)C=O)C=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
N.CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 18 hours under hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering through Celite pad
ADDITION
Type
ADDITION
Details
NH silica gel was added to the filtrate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo for adsorption, purification by NH silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(CN2C=C(C=C2)CN)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mmol
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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